molecular formula C15H12N2O5 B5598516 3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid

3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid

Cat. No.: B5598516
M. Wt: 300.27 g/mol
InChI Key: PTKBEXCSOSISBO-UHFFFAOYSA-N
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Description

3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a methyl group, a nitrobenzoyl group, and an amino group attached to a benzoic acid core. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid typically involves multiple steps, starting from readily available precursors One common method involves the nitration of 3-methylbenzoic acid to introduce the nitro group, followed by acylation to attach the nitrobenzoyl groupThe reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-methyl-2-[(3-aminobenzoyl)amino]benzoic acid, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2-nitrobenzoic acid
  • 3-methyl-4-nitrobenzoic acid
  • 2-amino-5-chloro-3-methylbenzoic acid
  • 3-methyl-2-nitrobenzoyl chloride

Uniqueness

Compared to similar compounds, 3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid is unique due to the presence of both the nitrobenzoyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-9-4-2-7-12(15(19)20)13(9)16-14(18)10-5-3-6-11(8-10)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKBEXCSOSISBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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